molecular formula C14H9F3O4 B1621103 3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid CAS No. 259196-57-1

3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid

Cat. No.: B1621103
CAS No.: 259196-57-1
M. Wt: 298.21 g/mol
InChI Key: NZKLTODPPZSQAT-UHFFFAOYSA-N
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Description

3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the purification processes, such as crystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds or carbonyl groups to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes

Scientific Research Applications

3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted aromatic compounds, such as:

Uniqueness

The uniqueness of 3-[5-[2-(Trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid lies in its combination of a trifluoromethoxy group with a furan ring and a prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-4-2-1-3-10(12)11-7-5-9(20-11)6-8-13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKLTODPPZSQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381830
Record name 3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259196-57-1
Record name 3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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